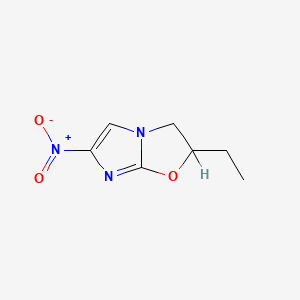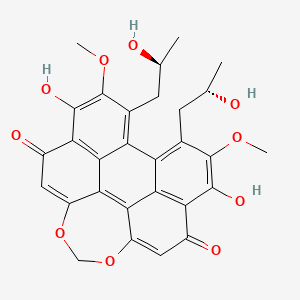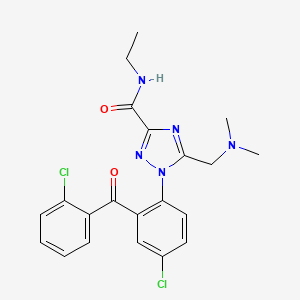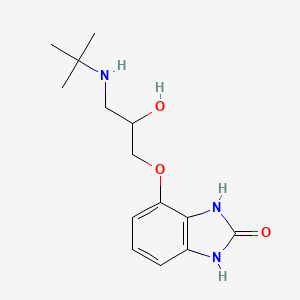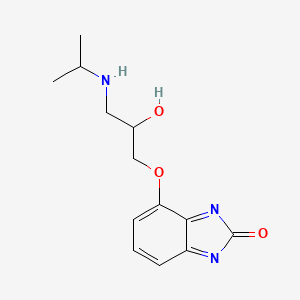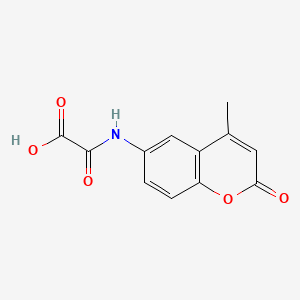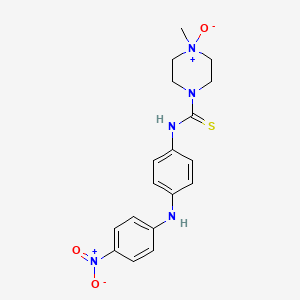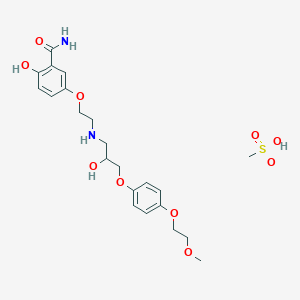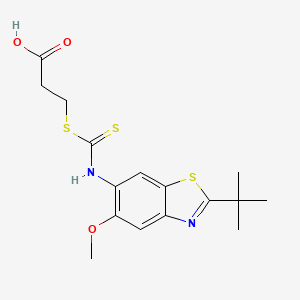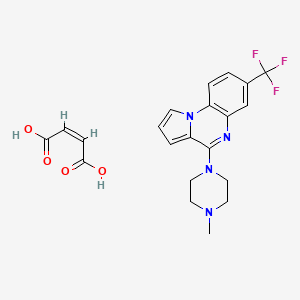
CGS-12066 (maleate salt)
Übersicht
Beschreibung
CGS-12066 maleate salt is a 5-HT1B serotonin receptor agonist .
Synthesis Analysis
The synthesis of CGS-12066 maleate salt involves several chemical reactions. The exact process is not detailed in the available resources .Molecular Structure Analysis
The chemical formula of CGS-12066 maleate salt is C21H21F3N4O4. It has a molecular weight of 450.420 . The InChI key is ZBPAHEUAJMCLRD-BTJKTKAUSA-N .Chemical Reactions Analysis
The chemical reactions involving CGS-12066 maleate salt are not detailed in the available resources .Physical And Chemical Properties Analysis
CGS-12066 maleate salt is a solid substance. It is soluble in water (1.4 mg/mL), ethanol (1.8 mg/mL), and 0.1 M HCl (4 mg/mL) .Wissenschaftliche Forschungsanwendungen
CGS-12066 (maleate salt)
is a selective agonist of the 5-HT1B serotonin receptor . It is a synthetic compound that activates the 5-HT1B receptor subtype, which is primarily located in the central nervous system . CGS-12066A is commonly used in research to study the pharmacology and function of the 5-HT1B receptor .
- CGS-12066 (maleate salt) is a 5-HT receptor agonist . It has an agonist effect for 5-HT1A, 5-HT1B, 5-HT1C, and 5-HT1D . This makes it useful in the research of neurological diseases . By binding and activating these receptors, CGS-12066 can elicit specific physiological and behavioral effects associated with serotonin signaling .
- The outcomes of such research could include new insights into the role of the 5-HT1B receptor in neurological diseases, potentially leading to the development of new therapeutic strategies .
- CGS-12066 is commonly used in research to study the pharmacology and function of the 5-HT1B receptor . By activating this receptor, researchers can study its role in various physiological processes .
- The methods of application would typically involve administering CGS-12066 to laboratory animals or cell cultures and then using various techniques to measure the resulting changes in cellular function or behavior .
- The outcomes of such research could include a better understanding of the role of the 5-HT1B receptor in health and disease, potentially leading to the development of new drugs or therapies .
Neurological Disease Research
Pharmacology and Function of the 5-HT1B Receptor
- CGS-12066 (maleate salt) can be used to study the interactions of nanoparticles with the central nervous system, particularly the blood-brain barrier . By observing how CGS-12066 (maleate salt) interacts with the blood-brain barrier, researchers can gain insights into how other substances might interact with this barrier.
- The methods of application would typically involve administering CGS-12066 to laboratory animals and then using various techniques to measure the resulting changes in the blood-brain barrier .
- The outcomes of such research could include a better understanding of how substances cross the blood-brain barrier, potentially leading to the development of new drugs or therapies .
- CGS-12066 (maleate salt) can be used in research to study how bacterial contact in utero modulates fetal and neonatal immune responses . This could lead to a better understanding of how the maternal microbiome influences the development of the immune system in the fetus and newborn.
- The methods of application would typically involve administering CGS-12066 to pregnant laboratory animals and then observing the resulting changes in the immune responses of the fetuses and newborns .
- The outcomes of such research could include new insights into the role of the maternal microbiome in immune system development, potentially leading to the development of new therapeutic strategies .
Study of the Blood-Brain Barrier
Bacterial Contact in Utero Modulates Fetal and Neonatal Immune Responses
Safety And Hazards
Eigenschaften
IUPAC Name |
but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4.C4H4O4/c1-22-7-9-23(10-8-22)16-15-3-2-6-24(15)14-5-4-12(17(18,19)20)11-13(14)21-16;5-3(6)1-2-4(7)8/h2-6,11H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPAHEUAJMCLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CGS-12066 (maleate salt) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Chlorophenyl)methyl]-5'-phenyl-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B1668462.png)
![5-Bromo-5'-phenyl-1-(2-phenylethyl)-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B1668463.png)


